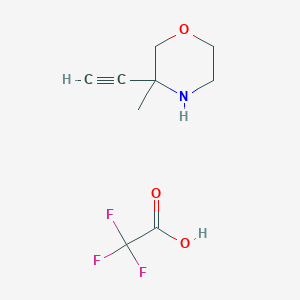

3-Ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid (EMTFA) is a compound primarily used in chemical research for its unique chemical properties. It has a CAS Number of 2470435-37-9 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-ethynyl-3-methylmorpholine 2,2,2-trifluoroacetate . The Inchi Code is 1S/C7H11NO.C2HF3O2/c1-3-7(2)6-9-5-4-8-7;3-2(4,5)1(6)7/h1,8H,4-6H2,2H3;(H,6,7) .Physical And Chemical Properties Analysis

The molecular weight of the compound is 239.19 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Photolysis

- A study by Cui, Wang, Lin, and Wang (2007) describes a novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines using salicaldehydes, ethyl propiolate, and amines, involving trifluoroacetic acid as a catalyst. This process also exhibited strong fluorescence in some products (Cui, Wang, Lin, & Wang, 2007).

Sensor Application

- Xue et al. (2017) developed two cyano-substituted vinylacridine derivatives that form gels exhibiting aggregation-induced emission properties. These compounds can act as dual sensors for aromatic amine and volatile acid vapors, including trifluoroacetic acid (Xue, Ding, Shen, Gao, Zhao, Sun, & Lu, 2017).

Stereoselective Synthesis

- Enders, Chen, and Raabe (2005) reported on the stereoselective synthesis of various 3-substituted ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates, which are precursors for β-trifluoromethyl substituted amino acids (Enders, Chen, & Raabe, 2005).

Organic Synthesis

- Trifluoroacetic anhydride has been used as an efficient activator in the acylation of aryl methyl ketones with carboxylic acids, as explored by Shokova, Tafeenko, and Kovalev (2020) (Shokova, Tafeenko, & Kovalev, 2020).

- Ivanov, Lyssenko, and Traven (2020) synthesized various 1-(2,2,2-trifluoroacetyl)-1,4-dihydropyrazolo-[5,1-c][1,2,4]triazin-4-yl 2,2,2-trifluoroacetates, revealing potential applications in antimicrobial and antifungal activities (Ivanov, Lyssenko, & Traven, 2020).

Catalysis in Organic Reactions

- Trifluoroacetic acid has been applied in various organic reactions, such as the promotion of Biginelli reaction for the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones, as demonstrated by Mohammadizadeh and Firoozi (2011) (Mohammadizadeh & Firoozi, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

3-ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.C2HF3O2/c1-3-7(2)6-9-5-4-8-7;3-2(4,5)1(6)7/h1,8H,4-6H2,2H3;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLTXOOQKDQAEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2415759.png)

![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)

![N-(4-bromophenyl)-2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2415763.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2415765.png)

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)

![7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2415771.png)

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)

![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)